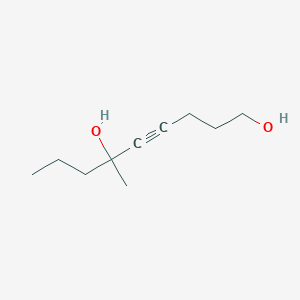![molecular formula C17H17ClN2O3 B14607743 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate CAS No. 58586-50-8](/img/structure/B14607743.png)
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dye manufacturing, pharmaceuticals, and materials science. This particular compound features an ethoxy group attached to a phenyl ring, which is further connected to another phenyl ring via a diazenyl linkage, and a 3-chloropropanoate ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-ethoxyaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 4-hydroxyphenyl 3-chloropropanoate under basic conditions to yield the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reactant concentrations. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are used to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form hydrazo compounds or amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Azoxy derivatives.
Reduction: Hydrazo compounds or primary amines.
Substitution: Corresponding substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form reactive intermediates that interact with enzymes or other proteins, affecting their function. The ester group may also participate in hydrolysis reactions, releasing active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-chloropropanoate
- 4-[(E)-(4-Octyloxyphenyl)diazenyl]phenyl 3-chloropropanoate
- 4-[(E)-(4-Phenyldiazenyl)phenyl]diazenyl]phenol
Uniqueness
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and interaction with biological targets. This structural feature may enhance its solubility and stability compared to similar compounds, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
58586-50-8 |
|---|---|
Molekularformel |
C17H17ClN2O3 |
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
[4-[(4-ethoxyphenyl)diazenyl]phenyl] 3-chloropropanoate |
InChI |
InChI=1S/C17H17ClN2O3/c1-2-22-15-7-3-13(4-8-15)19-20-14-5-9-16(10-6-14)23-17(21)11-12-18/h3-10H,2,11-12H2,1H3 |
InChI-Schlüssel |
BOLAWCRUKJCWSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


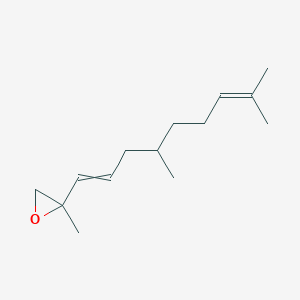
![2-[(E)-(2,4,6-Trianilinopyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14607669.png)


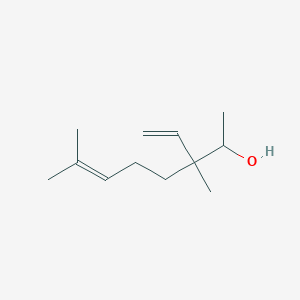
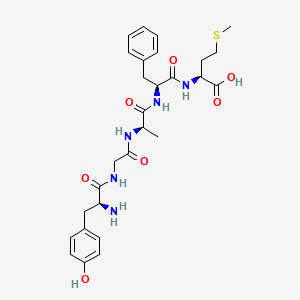
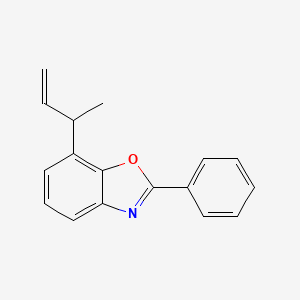
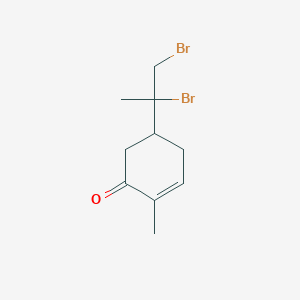
![2H-Indeno[1,2-d]pyrimidin-2-one, 3,5-dihydro-3,5-dimethyl-4-phenyl-](/img/structure/B14607710.png)
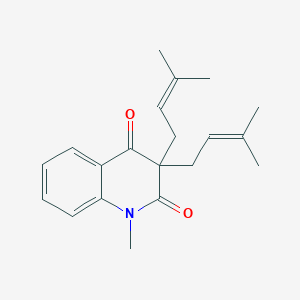
![Methyl 2-[2,5-bis(acetyloxy)benzamido]benzoate](/img/structure/B14607722.png)
![1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene](/img/structure/B14607727.png)
